

# Spectroscopic Analysis of 2-Bromo-1-methylcyclohexanol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-1-methylcyclohexanol**

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This technical guide provides a detailed overview of the spectroscopic data for **2-bromo-1-methylcyclohexanol**, a key intermediate in organic synthesis. The document presents available mass spectrometry and infrared spectroscopy data in a structured format. While experimental nuclear magnetic resonance (NMR) data is not readily available in public databases, this guide outlines the standard methodologies for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-bromo-1-methylcyclohexanol**.

## Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for **2-bromo-1-methylcyclohexanol**.<sup>[1][2]</sup> The key characteristic of its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, which is indicative of a compound containing one bromine atom. This is due to the two stable isotopes of bromine, <sup>79</sup>Br and <sup>81</sup>Br, which have nearly equal natural abundance.

Parameter	Value
Molecular Formula	C7H13BrO
Molecular Weight	193.08 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	192.01498 Da <a href="#">[1]</a> <a href="#">[3]</a>
Key Fragments (m/z)	Data not explicitly detailed in search results.

## Infrared (IR) Spectroscopy

Vapor-phase infrared (IR) spectroscopy data has been recorded for **2-bromo-1-methylcyclohexanol**.[\[1\]](#)[\[2\]](#) The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm-1)
O-H (alcohol)	~3400 (broad)
C-H (alkane)	~2900
C-Br	Typically in the 500-600 range

## Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **2-bromo-1-methylcyclohexanol** is not available in the public domain. The acquisition of this data is crucial for the complete structural elucidation of the molecule, including stereochemical assignments.

## Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

### Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

- Sample Preparation: A dilute solution of **2-bromo-1-methylcyclohexanol** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
- Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

- Sample Preparation: For a liquid sample like **2-bromo-1-methylcyclohexanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR spectrum (e.g., CCl4). For vapor-phase IR, the sample is heated in a gas cell.

- Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.
- Sample Spectrum: The sample is placed in the spectrometer, and the IR beam is passed through it.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher.

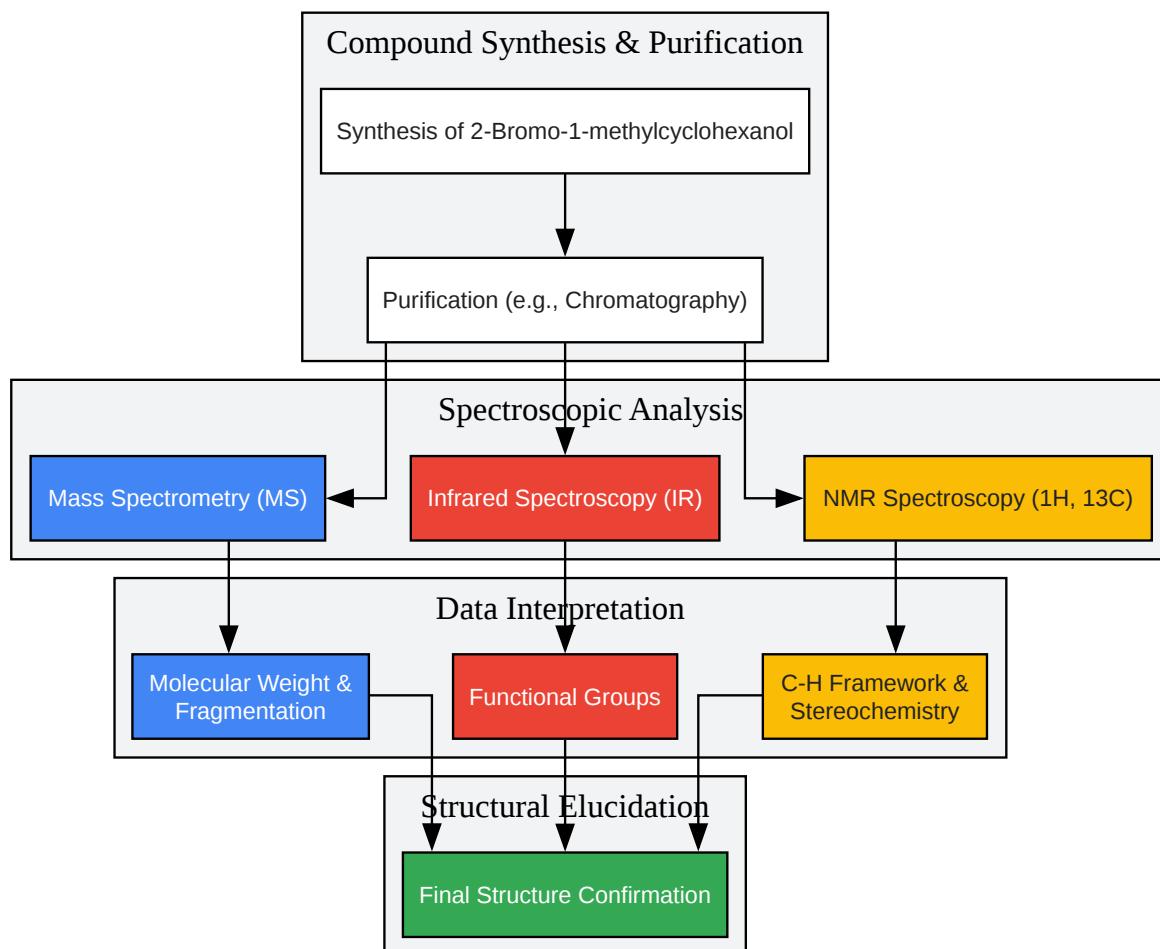
Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Spectrometer Setup: The sample tube is placed in the NMR probe. The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - A standard pulse sequence is used to acquire the proton spectrum.
  - Key parameters to record include chemical shift ( $\delta$ , ppm), integration (relative number of protons), and multiplicity (splitting pattern).
- <sup>13</sup>C NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-bromo-1-methylcyclohexanol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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